molecular formula C17H18ClN5O2S B2692728 (5-chlorothiophen-2-yl)(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)methanone CAS No. 2034345-65-6

(5-chlorothiophen-2-yl)(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)methanone

Cat. No.: B2692728
CAS No.: 2034345-65-6
M. Wt: 391.87
InChI Key: YVZOUMAEWUUNIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5-chlorothiophen-2-yl)(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)methanone is a heterocyclic molecule with a complex architecture. Key structural features include:

  • 5-Chlorothiophen-2-yl group: A chlorinated thiophene ring, which enhances electrophilicity and may influence binding to biological targets via halogen bonding .
  • 1,2,4-Oxadiazole moiety: A heterocycle known for metabolic stability and hydrogen-bonding capacity, often used in medicinal chemistry to improve pharmacokinetics .
  • 1-Ethyl-1H-pyrazole substituent: A five-membered aromatic ring with an ethyl group, which may modulate solubility and steric interactions.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O2S/c1-2-23-12(5-8-19-23)16-20-15(21-25-16)11-6-9-22(10-7-11)17(24)13-3-4-14(18)26-13/h3-5,8,11H,2,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZOUMAEWUUNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-chlorothiophen-2-yl)(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)methanone is a complex organic molecule characterized by the presence of thiophene, pyrazole, and oxadiazole moieties. This structure suggests potential biological activities that warrant investigation in medicinal chemistry. The following sections summarize key findings regarding its biological activity, including synthesis methods, biological evaluations, and comparisons with related compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Thiophene Ring : Starting from a chlorinated thiophene derivative.
  • Attachment of the Pyrazole and Oxadiazole Moieties : Utilizing nucleophilic substitution reactions to introduce these groups.
  • Incorporation of the Piperidine Moiety : Achieved through reductive amination or similar reactions.

This synthetic approach allows for the generation of various derivatives that can be screened for biological activity.

Pharmacological Profile

The biological activity of (5-chlorothiophen-2-yl)(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)methanone has been evaluated in several studies:

  • Antimicrobial Activity : Initial evaluations suggest that compounds with similar structures exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds containing pyrazole and oxadiazole groups have shown effectiveness against certain bacterial strains at concentrations as low as 1 μg/mL .
  • Anticancer Potential : Research indicates that derivatives of pyrazole and oxadiazole can inhibit cancer cell proliferation. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, potentially through mechanisms involving oxidative stress and modulation of apoptotic pathways .
  • Anti-inflammatory Effects : Compounds similar to this one have been reported to trigger the production of pro-inflammatory cytokines such as TNF-alpha and IL6 in endothelial cells. This suggests a dual role where they may modulate inflammatory responses .

Case Studies

Several case studies highlight the compound's potential:

  • Study on Endothelin Receptor Antagonism : A related pyrazole compound was evaluated for its ability to antagonize endothelin receptors, showing comparable efficacy to established drugs like bosentan . This suggests that the target compound may also exhibit similar receptor modulation.

Structure-Activity Relationship (SAR)

The structure of (5-chlorothiophen-2-yl)(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)methanone is pivotal in determining its biological activity. The presence of specific functional groups influences its interaction with biological targets:

Functional Group Impact on Activity
ThiopheneEnhances lipophilicity and bioavailability
PyrazoleImparts potential anticancer properties
OxadiazoleContributes to antimicrobial activity

Scientific Research Applications

Therapeutic Potential

Research indicates that compounds similar to this one can inhibit 11β-hydroxysteroid dehydrogenase type 1 , which is crucial in treating metabolic syndromes such as type 2 diabetes and obesity. These disorders are often linked with insulin resistance and cardiovascular diseases .

CNS Disorders

The compound is also being investigated for its effects on central nervous system disorders, including mild cognitive impairment and Alzheimer's disease. Inhibiting specific pathways may provide neuroprotective effects and improve cognitive functions .

Study on Metabolic Syndrome

A study published in a pharmaceutical journal detailed the synthesis of similar compounds that demonstrated significant inhibition of enzymes related to metabolic syndrome. The findings suggested that these compounds could be effective in managing conditions like hypertension and lipid disorders .

CNS Activity Evaluation

Another study focused on the evaluation of piperidine derivatives for their neuroprotective properties. The results indicated that the tested compounds exhibited promising activity against neurodegenerative conditions, suggesting potential applications in treating Alzheimer's disease .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
Compound AInhibitor of 11β-HSD type 1
Compound BNeuroprotective agent
Compound CAnti-inflammatory

Table 2: Synthesis Overview

StepReagents UsedConditions
1Thiophene derivative + ChlorineReflux
2Pyrazole derivative + PiperidineStirring at room temperature
3Oxadiazole formationHeating under reflux

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorothiophene Ring

The 5-chlorothiophen-2-yl group undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. For example:

  • Amination : Reaction with primary/secondary amines in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C replaces the chlorine atom with amine groups.

  • Hydrolysis : Alkaline conditions (e.g., NaOH/EtOH) yield 5-hydroxythiophen-2-yl derivatives .

Table 1: Substitution Reactions of Chlorothiophene Derivatives

Reaction TypeConditionsProductYield (%)Source
AminationDMF, 100°C, 12h5-(Piperidin-1-yl)thiophen-2-yl65–78
HydrolysisNaOH/EtOH, reflux5-Hydroxythiophen-2-yl52–60

Reactivity of the 1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring participates in:

  • Ring-Opening Reactions : Acidic hydrolysis (HCl/H₂O, 60°C) cleaves the oxadiazole to form imidamide intermediates, which can further react with nucleophiles.

  • Electrophilic Substitution : Nitration or sulfonation at the oxadiazole’s C-5 position occurs under strong acidic conditions .

Key Insight : The electron-deficient oxadiazole enhances electrophilic substitution rates at the adjacent pyrazole and piperidine groups .

Functionalization of the Piperidine Ring

The piperidine moiety undergoes:

  • N-Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides in the presence of bases (e.g., K₂CO₃) modifies the piperidine nitrogen .

  • Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) forms N-oxide derivatives .

Example :

Piperidine+CH3COClEt3N, DCMN-Acetylpiperidine(Yield: 85%)[8]\text{Piperidine} + \text{CH}_3\text{COCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-Acetylpiperidine} \quad (\text{Yield: 85\%}) \quad[8]

Pyrazole Ring Reactivity

The 1-ethyl-1H-pyrazol-5-yl group participates in:

  • Cycloadditions : [3+2] cycloaddition with nitrile oxides forms fused triazole systems .

  • Metal-Catalyzed Coupling : Suzuki-Miyaura coupling with aryl boronic acids at the C-4 position (Pd(PPh₃)₄, Na₂CO₃).

Table 2: Pyrazole Functionalization Pathways

ReactionCatalystProductApplicationSource
Suzuki CouplingPd(PPh₃)₄Biaryl-pyrazoleMedicinal chemistry
CycloadditionPyrazolo-triazoleMaterial science

Stability Under Thermal and Photolytic Conditions

  • Thermal Degradation : Decomposition above 250°C releases CO and HCN gases (TGA-DSC data) .

  • Photolysis : UV irradiation (254 nm) induces C–S bond cleavage in the thiophene ring, forming chlorinated byproducts .

Catalytic Hydrogenation

Selective hydrogenation of the oxadiazole ring using H₂/Pd-C in ethanol yields 1,2,4-oxadiazolidine derivatives, enhancing solubility for pharmacokinetic studies .

Comparison with Similar Compounds

(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and Derivatives

Structural Features :

  • Pyrazole-thiophene core: Similar to the target compound but with amino, hydroxy, and cyano substituents.
  • Absence of oxadiazole: Replaced by a cyanothiophene group.

Implications :

  • Cyanothiophene may confer electron-withdrawing effects, altering reactivity compared to the chlorothiophene-oxadiazole system.

4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one

Structural Features :

  • Benzothiazole-pyrazolone hybrid : Replaces the oxadiazole-piperidine moiety with a benzothiazole ring.

Implications :

  • Benzothiazole’s planar structure may enhance DNA intercalation or protein binding, a property absent in the target compound.
  • Allyl group could increase susceptibility to metabolic oxidation compared to the ethyl group in the target molecule.

(4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone

Structural Features :

  • Pyrazole-pyridine core : Substitutes the oxadiazole-piperidine with a pyridine ring.
  • Trifluoromethyl and chloro groups : Enhance lipophilicity and resistance to enzymatic degradation.

Implications :

  • Pyridine’s basic nitrogen may alter pH-dependent solubility.
  • Trifluoromethyl group improves metabolic stability compared to the ethyl group in the target compound.

5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol

Structural Features :

  • Triazole-thiol and pyridine-piperidine system : Differs from the oxadiazole-piperidine in the target.

Implications :

  • Thiol group increases susceptibility to oxidation, reducing stability compared to the oxadiazole ring.
  • Triazole’s hydrogen-bonding capacity may mimic oxadiazole interactions but with distinct tautomeric properties.

Tabulated Comparison of Structural and Functional Attributes

Compound Name Key Structural Features Potential Implications References
Target Compound Chlorothiophene, oxadiazole-piperidine, ethylpyrazole Balanced lipophilicity, metabolic stability -
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Amino/hydroxy/cyanothiophene, pyrazole High polarity, potential solubility challenges
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Benzothiazole, allyl, phenyl Enhanced π-π stacking, metabolic instability
(4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone Pyridine, trifluoromethyl, chlorophenyl High lipophilicity, improved enzymatic resistance
5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol Triazole-thiol, pyridine-piperidine Chelation potential, oxidation susceptibility

Research Findings and Implications

  • Oxadiazole vs. Triazole/Benzothiazole : The 1,2,4-oxadiazole in the target compound offers superior metabolic stability compared to triazole-thiol systems .
  • Chlorothiophene vs. Cyanothiophene: The chloro substituent provides moderate electron-withdrawing effects without the steric hindrance of cyano groups .

Notes

Limitations : Direct pharmacological or physicochemical data for the target compound are unavailable in the provided evidence; comparisons are based on structural analogs.

Future Directions : Empirical studies measuring logP, solubility, and bioactivity are needed to validate hypotheses derived from structural analysis.

Q & A

Basic: What synthetic strategies are employed to prepare this compound, and what are critical reaction intermediates?

Answer:
The synthesis typically involves multi-step reactions:

Oxadiazole ring formation : Cyclocondensation of amidoximes with carboxylic acid derivatives (e.g., using ethyl chlorooxalate) under reflux in ethanol .

Piperidine functionalization : Coupling of the oxadiazole intermediate with a piperidinyl scaffold via nucleophilic substitution or amide bond formation.

Thiophene and pyrazole coupling : Introduction of the 5-chlorothiophen-2-yl and 1-ethyl-1H-pyrazol-5-yl groups via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
Key intermediates : 5-(chloromethyl)-3-substituted-1,2,4-oxadiazole and substituted piperidine precursors.

Basic: Which spectroscopic and analytical methods validate the compound’s structure?

Answer:

  • 1H/13C NMR : Confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, pyrazole C=O at ~165 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C20H19ClN4O2S requires m/z 414.0852) .
  • X-ray crystallography : Resolve bond lengths and angles (e.g., oxadiazole N–O distances ~1.36 Å, piperidine chair conformation) .

Advanced: How can discrepancies in NMR data (e.g., proton splitting) during synthesis be resolved?

Answer:

  • Solvent effects : Use deuterated DMSO or CDCl3 to assess tautomerism in the pyrazole ring .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the piperidine and oxadiazole moieties .
  • Variable-temperature NMR : Identify dynamic conformational changes in the piperidine ring .

Advanced: What reaction conditions optimize the yield of the 1,2,4-oxadiazole intermediate?

Answer:

  • Catalyst : Use HATU or EDCI for efficient cyclization of amidoximes with carboxylic acids .
  • Solvent : Reflux in anhydrous acetonitrile or DMF improves cyclization kinetics.
  • Stoichiometry : A 1:1.2 molar ratio of amidoxime to acyl chloride minimizes side products .

Basic: What in vitro assays are used to evaluate biological activity?

Answer:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay (IC50 in HeLa or MCF-7 cells) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to the oxadiazole scaffold .

Advanced: How do electronic effects of the pyrazole substituents influence reactivity?

Answer:

  • Electron-withdrawing groups (e.g., -Cl) : Stabilize the pyrazole ring, reducing electrophilic substitution but enhancing hydrogen-bonding interactions in biological targets .
  • Ethyl group at N1 : Increases lipophilicity, improving membrane permeability (logP ~3.5) .
  • DFT calculations : Predict charge distribution and reactive sites (e.g., C5 of thiophene as a nucleophilic hotspot) .

Basic: What biological activities are reported for structurally analogous pyrazole-oxadiazole hybrids?

Answer:

  • Antibacterial : MIC of 8–32 µg/mL against Gram-positive pathogens .
  • Antifungal : Inhibition of Candida albicans via ergosterol biosynthesis disruption .
  • Anticancer : Apoptosis induction in leukemia cells (IC50 ~12 µM) via caspase-3 activation .

Advanced: What computational tools aid in structural and mechanistic studies?

Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to kinase targets (e.g., EGFR; binding energy ≤ -8.5 kcal/mol) .
  • Molecular dynamics (GROMACS) : Assess stability of piperidine-oxadiazole interactions in aqueous solutions .
  • DFT (Gaussian 09) : Calculate frontier molecular orbitals to predict reactivity sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.